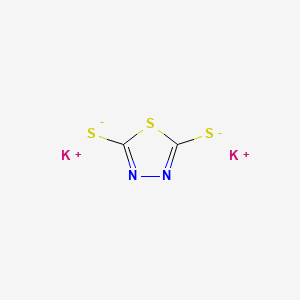

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Descripción

Vibrational Spectroscopy (FT-IR/Raman)

Fourier-transform infrared (FT-IR) spectroscopy of this compound exhibits key vibrational modes:

Notably, the absence of S–H stretching bands (typically 2,550–2,600 cm⁻¹) confirms deprotonation of the thiol groups upon potassium salt formation . Raman spectroscopy reveals a strong band at 480 cm⁻¹ , assigned to the symmetric stretching of the S–K bond .

Nuclear Magnetic Resonance Studies

¹³C NMR data (D₂O, 100 MHz) for the compound shows the following signals:

The ¹H NMR spectrum is uninformative due to the absence of protons on the thiadiazole ring. However, potassium counterions produce a broad signal at δ −1.2 ppm in solid-state NMR .

UV-Vis Absorption Spectral Analysis

The UV-Vis spectrum (methanol, λmax) displays two primary absorption bands:

- Band I : 265 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions within the thiadiazole ring

- Band II : 320 nm (ε = 4,500 M⁻¹cm⁻¹), assigned to n→π* transitions involving sulfur lone pairs

A weak charge-transfer band at 390 nm arises from interactions between potassium ions and the dithiolate moiety .

Table 1: Summary of Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| FT-IR | 680–720 cm⁻¹ | C–S stretching |

| Raman | 480 cm⁻¹ | S–K symmetric stretching |

| ¹³C NMR | δ 162.4 ppm | Thiadiazole C2/C5 |

| UV-Vis | λmax = 265 nm | π→π* transition |

Propiedades

Número CAS |

4628-94-8 |

|---|---|

Fórmula molecular |

C2K2N2S3 |

Peso molecular |

226.4 g/mol |

Nombre IUPAC |

dipotassium;1,3,4-thiadiazole-2,5-dithiolate |

InChI |

InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |

Clave InChI |

GPWLFGDMYSVEGN-UHFFFAOYSA-L |

SMILES |

C1(=NN=C(S1)[S-])[S-].[K+].[K+] |

SMILES canónico |

C1(=NN=C(S1)[S-])[S-].[K+].[K+] |

Otros números CAS |

4628-94-8 |

Pictogramas |

Irritant |

Números CAS relacionados |

1072-71-5 (Parent) |

Sinónimos |

2,5-dimercapto-1,3,4-thiadiazole 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt 2,5-dimercapto-1,3,4-thiadiazole, disodium salt 2,5-dimercapto-1-thia-3,4-diazole 5-mercapto-1,3,4-thiadiazolidine-2-thione bismuthiol I bismuthol I |

Origen del producto |

United States |

Métodos De Preparación

Direct Neutralization of 2,5-Dimercapto-1,3,4-Thiadiazole (DMTD)

The most straightforward method involves reacting DMTD with potassium hydroxide in a polar solvent:

Reaction Scheme:

Procedure:

-

Dissolve DMTD (1 mol) in anhydrous methanol or ethanol under nitrogen.

-

Add aqueous KOH (2 mol) dropwise at 0–5°C to prevent thiol oxidation.

-

Stir for 4–6 hours at room temperature.

-

Filter the precipitate and wash with cold ether.

Key Parameters:

-

Solvent: Methanol yields 85–90% purity; ethanol improves solubility but requires longer reaction times.

-

Temperature: Exothermic reaction necessitates strict temperature control ≤25°C.

Yield: 78–85% (reported in small-scale laboratory syntheses).

Two-Step Synthesis via Sodium Salt Intermediate

Industrial-scale production often employs a sodium salt intermediate, followed by cation exchange:

Step 1: Synthesis of Sodium 1,3,4-Thiadiazole-2,5-dithiolate

Procedure:

-

Cool NaOH solution to ≤12°C in an inert gas (N₂, Ar) environment.

-

Add hydrazine hydrate (1 mol) and carbon disulfide (2.2–2.4 mol) sequentially.

-

Maintain temperature ≤46°C during CS₂ addition.

-

Heat to 55–65°C for 6–12 hours to complete cyclization.

Step 2: Potassium Cation Exchange

Procedure:

-

Neutralize sodium salt with 5–85% H₂SO₄ or HCl to yield DMTD.

-

React DMTD with KOH as in Section 2.1.

Advantages:

-

Avoids handling foul-smelling DMTD directly.

-

Scalable to multi-kilogram batches (e.g., 200 kg NaOH per reactor charge).

Yield: 90–98% in optimized industrial setups.

Critical Process Parameters

Temperature Control

Exothermic reactions require precise thermal management:

Inert Gas Environment

Nitrogen or argon sparging is essential to:

Stoichiometric Ratios

Optimal molar ratios from patent data:

| Component | Molar Ratio to Hydrazine |

|---|---|

| Carbon disulfide | 2.2–2.4 |

| NaOH | 1.55–1.95 |

Deviations beyond these ranges reduce yield by 15–20% due to incomplete cyclization.

Purification and Characterization

Filtration and Washing

Analytical Methods

Purity Assessment:

-

Elemental Analysis: Matches theoretical C (10.6%), N (12.4%), S (42.5%).

-

FTIR: Peaks at 510 cm⁻¹ (C–S stretch), 1,240 cm⁻¹ (C=N stretch).

Structural Confirmation:

Comparative Analysis of Methods

| Parameter | Direct Neutralization | Sodium Salt Route |

|---|---|---|

| Yield | 78–85% | 90–98% |

| Scalability | Lab-scale | Industrial |

| Thiol Handling | Required | Avoided |

| Purity | 85–90% | 95–98% |

| Reaction Time | 6–8 hours | 12–18 hours |

The sodium salt route dominates industrial production due to higher yields and safer handling, despite longer reaction times .

Análisis De Reacciones Químicas

Reaction Scope and Substrate Compatibility

The protocol accommodates diverse substrates, including electron-rich and electron-deficient aryl halides, as well as primary/secondary alkyl halides .

Representative Examples:

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Bis(4-methylphenyl) | 92 |

| 1-Bromooctane | Dioctyl disulfide | 85 |

| 2-Iodonaphthalene | Dinaphthyl disulfide | 98 |

Advantages Over Traditional Methods:

-

Eliminates toxic thiol precursors.

-

Operates under aerobic conditions.

-

Catalyst recyclability (MOF-199 retains activity for ≥5 cycles) .

Oxidation and Coordination Chemistry

K₂C₂N₂S₃ participates in redox reactions and forms coordination polymers with transition metals, though detailed studies remain limited in publicly available literature .

Emerging Applications:

-

Redox Mediation: Facilitates electron transfer in catalytic cycles.

-

Ligand Behavior: Binds to Cu²⁺ and Fe³⁺, forming stable complexes for material science applications.

Stability and Environmental Impact

The compound’s stability in air and low toxicity make it environmentally preferable. Its solid-state structure prevents volatile sulfur release, reducing occupational hazards .

Critical Analysis of Limitations

-

Limited applicability to tertiary alkyl halides due to steric hindrance.

-

Requires homogeneous catalyst dispersion for optimal efficiency.

This systematic overview underscores K₂C₂N₂S₃’s versatility in disulfide synthesis and highlights opportunities for further exploration in catalysis and materials chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Symmetrical Disulfides

One of the primary applications of dipotassium 1,3,4-thiadiazole-2,5-dithiolate is in the synthesis of symmetrical disulfides. A notable study demonstrated an efficient method for synthesizing symmetrical diaryl and dialkyl disulfides from aryl and alkyl halides using this compound in combination with MOF-199 and CuO nanoparticles. This method yielded disulfides in moderate to excellent yields (up to 98%) without the foul odor associated with traditional thiol-based methods .

Coordination Chemistry

This compound acts as a ligand for transition metals. Its ability to form stable complexes with various metal ions enhances its utility in coordination chemistry. The compound can bind heavy metals such as mercury(II) and transition metals with high selectivity, making it suitable for applications in metal ion extraction and environmental remediation .

Biological Applications

In biological research, this compound has been investigated for its potential as an antioxidant and in drug delivery systems. Its low toxicity profile makes it an attractive candidate for further studies in pharmacology and toxicology . Additionally, it can serve as a probe for biological thiols due to its reactivity with sulfhydryl groups.

Material Science

The compound has implications in material science as well. It can be used to synthesize coordination polymers and macrocyclic complexes through C-S bond formation reactions. These materials have potential applications in catalysis and sensor technology due to their unique structural properties .

Data Table: Summary of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Synthesis of Disulfides | Used to synthesize symmetrical disulfides from aryl/alkyl halides using nanoparticles | Yields up to 98% |

| Coordination Chemistry | Acts as a ligand for transition metals; binds heavy metals selectively | High selectivity for metal ions |

| Biological Research | Investigated for antioxidant properties; potential use in drug delivery systems | Low toxicity; promising results |

| Material Science | Forms coordination polymers; useful in catalysis and sensor technology | Enhanced material properties |

Case Study 1: Synthesis of Disulfides

A recent study explored the use of this compound as a sulfur donor in disulfide synthesis. The researchers reported that this method significantly improved yield compared to traditional methods while eliminating unpleasant odors associated with thiol compounds .

Case Study 2: Metal Ion Binding

Another investigation focused on the binding affinity of this compound towards various metal ions. The study highlighted its effectiveness in selectively binding mercury(II), demonstrating its potential application in environmental cleanup efforts .

Mecanismo De Acción

The mechanism of action of dipotassium 1,3,4-thiadiazole-2,5-dithiolate involves its ability to donate sulfur atoms. This property allows it to participate in the formation of carbon-sulfur (C-S) bonds, which are crucial in various synthetic processes . The compound’s sulfur-donating ability is facilitated by the presence of thiolate groups, which can readily react with electrophiles .

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Catalytic Performance of K₂Td vs. Other Sulfur Sources

| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₂Td + MOF-199 | Aryl iodides | DMF | 100 | 98 | |

| K₂Td + CuO NPs | Alkyl bromides | PEG | 100 | 92 | |

| Thiourea | Aryl chlorides | HCl/EtOH | 80 | 78 |

Table 2: Comparative Toxicity and Solubility

| Compound | LD₅₀ (mg/kg) | Water Solubility (g/L) | |

|---|---|---|---|

| K₂Td | >2000 | 120 | |

| Disodium Salt | >1500 | 85 | |

| Benzyl Mercaptan | 150 | 0.5 |

Actividad Biológica

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate (K2Td) is a sulfur-containing heterocyclic compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This article delves into the biological activity of K2Td, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

- Chemical Formula : C₂K₂N₂S₃

- Molecular Weight : 226.43 g/mol

- CAS Number : 4628-94-8

K2Td is known for its role as a versatile ligand in coordination chemistry and has been explored for its potential as a redox mediator and catalyst in various biochemical reactions.

Mechanisms of Biological Activity

The biological activity of K2Td primarily stems from its ability to donate sulfur atoms, which plays a critical role in forming disulfide bonds essential for protein structure and function. The compound interacts with thiol-containing biomolecules, influencing their stability and activity.

Key Mechanisms:

- Enzyme Inhibition : K2Td has been employed in studies focusing on enzyme inhibition, particularly in the context of redox reactions.

- Sulfur Transfer Reagent : It acts as a sulfur donor in the synthesis of symmetrical disulfides from aryl and alkyl halides, showcasing low toxicity and high efficiency in reactions involving metal-organic frameworks (MOFs) and nanoparticles .

Synthesis Methods

The synthesis of K2Td typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The following outlines a common synthetic route:

-

Reactants :

- 1,3,4-thiadiazole-2,5-dithiol

- Potassium hydroxide (KOH)

- Ethanol (solvent)

- Procedure :

Case Study 1: Synthesis of Symmetrical Disulfides

A notable study demonstrated the use of K2Td as a new sulfur donor for synthesizing symmetrical disulfides. The research reported yields up to 98%, showcasing its effectiveness in producing various disulfides with moderate to excellent efficiency .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Iodobenzene | 95 | DMF at 100 °C |

| Alkyl Halides | 90 | MOF-199 and CuO NPs |

Case Study 2: Electrochemical Applications

K2Td has been investigated for its electrochemical properties. It serves as a redox mediator for detecting biomolecules, demonstrating significant catalytic activity in alcohol oxidation and nitro compound reduction .

Applications in Medicine and Industry

The potential applications of K2Td extend beyond basic research into practical fields:

- Medicine : Investigated for drug delivery systems due to its stability and low toxicity.

- Corrosion Inhibition : Utilized in industrial applications as an effective corrosion inhibitor.

- Materials Science : Acts as a building block for metal-organic frameworks (MOFs), enhancing material properties through coordination chemistry .

Q & A

Q. What are the standard protocols for synthesizing dipotassium 1,3,4-thiadiazole-2,5-dithiolate, and what factors influence yield optimization?

The compound is typically synthesized via nucleophilic substitution or click chemistry. For example, reacting propargyl bromide with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt in DMF at 70°C for 24 hours yields derivatives like 2,5-bis(prop-2-ynylthio)-1,3,4-thiadiazole, though recrystallization from n-hexane gives only 38% yield due to solubility challenges . Yield optimization requires careful solvent selection (e.g., DMF for reactivity vs. PEG for greener conditions) and catalyst choice (e.g., Cu(I) for click chemistry) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound and its derivatives?

Key methods include:

- IR spectroscopy to identify S–H and C–S vibrational modes.

- ¹H/¹³C NMR to verify substituent integration and electronic environments.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis to validate stoichiometry . Solubility profiles in solvents like DMF, EtOH, and dichloromethane are also critical for purification .

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

The compound acts as a bidentate N₂S ligand, forming binuclear complexes with Co(II), Ni(II), and Cu(II). These complexes are synthesized by reacting the ligand with metal salts in polar solvents (e.g., DMF), with solubility depending on counterions and solvent polarity. Applications include catalysis and materials science, leveraging the redox-active thiolate groups .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in synthesizing symmetric disulfides, and how do catalysts like MOF-199 vs. CuO nanoparticles affect outcomes?

The compound transfers sulfur atoms to aryl/alkyl halides via nucleophilic substitution. MOF-199 (a Cu-based metal-organic framework) enhances reactivity in DMF at 100°C by providing a porous matrix for substrate adsorption, while CuO in PEG enables a greener, solvent-efficient process. MOF-199 typically achieves higher yields for bulky substrates due to its structural flexibility .

Q. How can researchers resolve contradictions in reported yields for click chemistry-derived thiadiazole-triazole hybrids?

Discrepancies arise from reaction conditions:

- Temperature : 65°C for 12 hours vs. shorter durations may affect cycloaddition efficiency.

- Catalyst loading : Sodium-L-ascorbate (0.2 mmol) and CuSO₄ (0.1 mmol) optimize Cu(I) availability for triazole formation, as seen in 83% yields for 2,5-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methylthio]-1,3,4-thiadiazole .

- Purification methods (e.g., column chromatography vs. recrystallization) also impact recovery .

Q. What strategies improve the selectivity of this compound in heavy metal extraction, and how does it compare to disodium analogs?

The dipotassium salt’s water solubility enhances its utility in aqueous-phase metal binding (e.g., Hg(II), Cu(II)). Modifying the ligand with crown ethers (via SN2 reactions with polyethylene glycol dihalides) increases selectivity for transition metals. Disodium salts (e.g., CAS 55906-42-8) exhibit lower solubility in organic solvents, limiting their use in non-polar systems .

Q. What computational or experimental approaches validate the antifungal activity of thiadiazole derivatives, and how do side-chain modifications influence efficacy?

Docking studies reveal that introducing hydrophobic side chains (e.g., 3-chlorophenyl or methyl-pyrazolinone groups) enhances interactions with fungal CYP51’s active site. Experimental assays against C. albicans correlate bioactivity with electronic properties (e.g., LogP ~1.43) and hydrogen-bonding capacity (PSA ~102.28 Ų) .

Methodological Guidance

Q. How can researchers design experiments to study the redox behavior of thiadiazole-metal complexes?

- Use cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) to probe metal-centered redox transitions.

- Pair with EPR spectroscopy to detect paramagnetic intermediates (e.g., Cu(II) ↔ Cu(I)) .

- Compare with DFT calculations to assign oxidation states and ligand participation .

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.